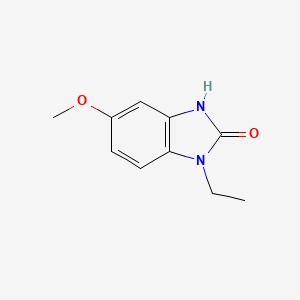
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one, commonly known as 3-methyl-5-phenyl-2,3-DHT, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound with a molecular formula of C9H9NO2S and a molecular weight of 191.23 g/mol. 3-methyl-5-phenyl-2,3-DHT has a melting point of 206-207°C and a boiling point of 302-303°C. It is a colorless to pale yellow liquid with a slight odor.
Aplicaciones Científicas De Investigación
3-methyl-5-phenyl-2,3-DHT has been studied for its potential use in a variety of scientific applications. It has been studied as an antioxidant, anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a drug delivery system for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-phenyl-2,3-DHT is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-phenyl-2,3-DHT have been studied in a variety of organisms. In mice, 3-methyl-5-phenyl-2,3-DHT has been shown to reduce inflammation and oxidative stress. In rats, it has been shown to reduce the production of pro-inflammatory cytokines. In human cells, it has been shown to reduce the growth of cancer cells and inhibit the production of COX-2 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments is that its mechanism of action is not yet fully understood.
Direcciones Futuras
The future directions for research on 3-methyl-5-phenyl-2,3-DHT include further studies on its mechanism of action, its potential use as a drug delivery system, and its effects on other diseases such as diabetes and Alzheimer’s disease. Additionally, further studies on its safety and efficacy in humans are needed before it can be used clinically. Other possible future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as agriculture and industry.
Métodos De Síntesis
3-methyl-5-phenyl-2,3-DHT can be synthesized using a number of different methods. One method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium or potassium hydroxide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium or potassium formate. Another method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium azide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium formate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves the condensation of 2-aminothiophenol with acetophenone followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-aminothiophenol", "acetophenone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture and add hydrochloric acid until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dissolve the precipitate in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL).", "Step 6: Heat the mixture under reflux for 2 hours.", "Step 7: Cool the mixture and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry in a vacuum oven to obtain 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one (yield: 80%)." ] } | |
Número CAS |
86869-45-6 |
Nombre del producto |
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.2 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



